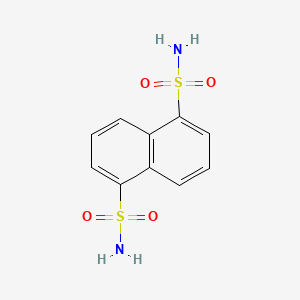

1,5-Naphthalenedisulfonamide

Description

Contextualization within Naphthalene-Derived Compounds Research

Naphthalene (B1677914), a simple bicyclic aromatic hydrocarbon, is a cornerstone in the development of a vast number of chemical compounds. mdpi.comresearchgate.net Its derivatives are integral to various fields, exhibiting a wide spectrum of biological activities and material properties. mdpi.comekb.eg Researchers have extensively explored the naphthalene scaffold due to its capacity for structural modification, leading to the synthesis of compounds with applications as antimicrobial agents, anticancer therapeutics, and anti-inflammatory drugs. mdpi.comnih.gov The ability to form diverse derivatives with tailored pharmacological activities underscores the importance of naphthalene in medicinal chemistry. mdpi.com

Significance in Supramolecular Chemistry and Materials Science Precursors

1,5-Naphthalenedisulfonamide is gaining prominence as a precursor in supramolecular chemistry and materials science. Supramolecular assemblies, which are complex chemical systems held together by non-covalent bonds, are a key area of research. nankai.edu.cnsioc-journal.cnnso-journal.org The structure of this compound, with its rigid naphthalene core and flexible sulfonamide groups, allows for the formation of ordered, self-assembled structures. These assemblies are of interest for creating novel materials with specific functions, such as sensors and photoerasable fluorescent inks. nankai.edu.cnnih.gov The development of such materials relies on the precise control of molecular interactions, a field where naphthalenedisulfonamide derivatives show considerable promise.

Historical Development of Research on Naphthalenedisulfonamide Scaffolds

The study of chemical scaffolds has a long history, evolving from the use of simple wooden structures in ancient construction to the design of complex molecular frameworks in modern chemistry. tgascaffolding.co.nzkingkongscaffold.co.nzscafom-rux.comscafom-rux.com In the realm of chemical synthesis, the concept of a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built. The development of naphthalenedisulfonamide scaffolds is part of this broader evolution. Early research into naphthalene derivatives focused on their utility in the dye industry. However, over time, the focus has shifted towards their potential in creating advanced materials and therapeutic agents. The progression from simple derivatives to complex, functionalized scaffolds highlights the increasing sophistication of synthetic chemistry. pcronline.com

Current Research Landscape and Emerging Themes for this compound

The current research landscape for this compound is characterized by its application in creating functional materials with tunable properties. routledge.com A significant emerging theme is its use in the development of sensors. For instance, 1,5-naphthalenedisulfonic acid, a related compound, has been shown to be effective in the detection of explosives like TATP and hydrogen peroxide through fluorescence quenching. google.com This suggests that this compound could be similarly functionalized for sensing applications. Furthermore, its role as a building block for supramolecular polymers and metal-organic frameworks is an active area of investigation, with the potential to create materials for gas storage, catalysis, and optoelectronics.

Chemical Compound Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₁₀H₁₀N₂O₄S₂ | 286.33 |

| 1,5-Naphthalenedisulfonic acid | C₁₀H₈O₆S₂ | 288.30 |

| N,N'-bis(4-nitrophenyl)sulfamide | C₁₂H₁₀N₄O₆S | 338.30 |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 |

| 4-Nitroaniline-2-sulfonic acid | C₆H₆N₂O₅S | 218.19 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

49650-84-2 |

|---|---|

Molecular Formula |

C10H10N2O4S2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

naphthalene-1,5-disulfonamide |

InChI |

InChI=1S/C10H10N2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H,(H2,11,13,14)(H2,12,15,16) |

InChI Key |

UGTLNJSCSSEXDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Naphthalenedisulfonamide and Its Derivatives

Strategic Approaches to Naphthalenedisulfonamide Core Synthesis

The construction of the 1,5-naphthalenedisulfonamide core requires precise control over the functionalization of the naphthalene (B1677914) ring system and the subsequent formation of the two sulfonamide groups.

The foundational step in synthesizing the target compound is the disulfonation of naphthalene, aiming for the 1,5-substitution pattern. The regioselectivity of this electrophilic aromatic substitution is highly dependent on reaction conditions.

Traditionally, 1,5-naphthalenedisulfonic acid is synthesized by treating naphthalene with fuming sulfuric acid (oleum). chemicalbook.com The process involves a carefully controlled temperature regimen. For instance, naphthalene can be mixed with 20% oleum (B3057394), followed by the gradual addition of 65% oleum and more naphthalene, with the reaction proceeding at around 55°C for several hours. chemicalbook.com Another method involves adding refined naphthalene to fuming sulfuric acid at 30°C, followed by further addition of oleum. chemicalbook.com

Alternative processes have been developed to improve yields and potentially reduce the harshness of the conditions. These include solvent sulfonation using sulfur trioxide and chlorosulfonic acid in a solvent like tetrachloroethylene. chemicalbook.com More modern approaches employ solid superacid catalysts, such as Cr-SO₄/ZrO₂, which can reduce reaction times and the formation of unwanted isomers. google.compatsnap.com This catalytic method involves adding concentrated sulfuric acid to molten naphthalene, followed by the solid superacid catalyst, and carrying out the sulfonation at elevated temperatures (160-170°C) for a shorter duration of 0.5 to 1.5 hours. google.compatsnap.com

The table below summarizes typical conditions for the synthesis of the 1,5-naphthalenedisulfonic acid precursor.

| Reagent(s) | Catalyst | Temperature | Duration | Yield | Citation(s) |

| Naphthalene, 20% & 65% Oleum | None | 55°C | 6 hours | ~53% | chemicalbook.com |

| Naphthalene, 98% H₂SO₄ | Cr-SO₄/ZrO₂ solid superacid | 160-170°C | 0.5-1.5 hours | Not specified | google.compatsnap.com |

| Naphthalene, SO₃, Chlorosulfonic acid | None (in Tetrachloroethylene) | Not specified | Not specified | Higher yields reported | chemicalbook.com |

Once the 1,5-naphthalenedisulfonic acid is obtained, it is typically converted to the more reactive 1,5-naphthalenedisulfonyl chloride. This intermediate readily reacts with ammonia (B1221849) or primary/secondary amines to yield the desired this compound or its N-substituted derivatives.

The conversion to the disulfonyl chloride is often achieved using reagents like phosphorus pentachloride or thionyl chloride. The subsequent amination is a standard transformation in organic synthesis. To improve efficiency and sustainability, newer methods for sulfonamide synthesis have been developed that could be applied to this system. These include one-pot procedures that combine the chlorination and amination steps. ajchem-b.com Furthermore, advanced techniques such as solvent-free mechanochemical synthesis, which uses a ball mill to facilitate the reaction, have proven effective for forming sulfonamides from disulfides via a tandem oxidation-chlorination-amination sequence. rsc.org Another green approach involves using solid supports like florisil (B1214189) or montmorillonite (B579905) K10 as catalysts, which can be used in solvent-free or microwave-assisted conditions to increase yield and reduce reaction time. researchgate.net

Synthesis of Substituted this compound Analogues

Creating analogues of this compound involves either adding substituents to the naphthalene ring or altering the amide portion of the sulfonamide groups.

Introducing additional functional groups onto the naphthalene ring of the core structure presents a synthetic challenge due to the multiple C-H bonds with varying reactivity. researchgate.netnih.gov Modern synthetic chemistry has addressed this through directed C-H activation strategies. nih.govanr.fr In this approach, a pre-existing functional group on the naphthalene ring directs a metal catalyst to activate and functionalize a specific C-H bond.

For a 1-substituted naphthalene, functionalization can often be directed to the ortho position (C2) or the peri position (C8). anr.fr For example, a carbonyl group at the C1 position can direct a palladium catalyst to selectively introduce halogens or oxygen-containing groups at these positions. anr.fr While a sulfonamide is a weakly coordinating directing group, it can still facilitate regioselective C-H functionalization, such as the ortho-arylation of naphthalene-2-sulfonamide. researchgate.net These strategies provide a toolkit for creating a diverse library of peripherally substituted naphthalenes which could then be converted into their respective 1,5-disulfonamide derivatives.

The terminal -NH₂ groups of the this compound are nucleophilic and can be readily modified to create a wide array of N-substituted analogues. nih.gov This is a common strategy in medicinal chemistry to tune the properties of a molecule. nih.govmdpi.com

The synthesis of these derivatives typically involves reacting 1,5-naphthalenedisulfonyl chloride with a stoichiometric amount of a desired primary or secondary amine instead of ammonia. A specific example is the synthesis of N,N'-di[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-1,5-naphthalenedisulfonamide, a C₂-symmetrical bis(hydroxy sulfonamide), prepared from 1,5-naphthalenedisulfonyl chloride and a chiral amino alcohol. molaid.com Recent advances also include carbene-catalyzed enantioselective modification of sulfonamides, allowing for the synthesis of chiral derivatives under mild conditions. rsc.org

The table below illustrates potential modifications to the sulfonamide groups.

| Reagent | Resulting Moiety | Purpose of Modification | Citation(s) |

| Primary Alkyl/Aryl Amine (R-NH₂) | N-Substituted Sulfonamide (-SO₂NHR) | Introduce specific alkyl or aryl groups | nih.gov |

| Secondary Amine (R₂NH) | N,N-Disubstituted Sulfonamide (-SO₂NR₂) | Create tertiary sulfonamides | mdpi.com |

| Chiral Amino Alcohol | N-Substituted Chiral Hydroxy Sulfonamide | Introduce chirality and hydroxyl functionality | molaid.com |

| Aryl Isothiocyanate | Sulfonylthiourea | Create complex derivatives for biological screening | mdpi.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. simsonpharma.comispe.org

Key strategies include:

Use of Catalysts: Employing reusable solid acid catalysts for the initial sulfonation of naphthalene instead of stoichiometric amounts of oleum minimizes acidic waste. google.compatsnap.com Catalytic methods for the sulfonamide formation step also reduce the need for stoichiometric reagents. researchgate.netispe.org

Alternative Reaction Conditions: Solvent-free reaction conditions represent a significant green advancement. matanginicollege.ac.in Mechanosynthesis (ball milling) and microwave-assisted synthesis have been shown to be effective for producing sulfonamides, often with higher yields and shorter reaction times, while eliminating the need for bulk solvents. rsc.orgresearchgate.netrsc.org

Safer Solvents: When solvents are necessary, green chemistry encourages the replacement of hazardous volatile organic compounds with safer alternatives like water or supercritical fluids, such as CO₂. pjoes.com

The following table summarizes green approaches applicable to the synthesis of this compound.

| Green Approach | Synthetic Step | Benefit | Citation(s) |

| Solid Superacid Catalyst | Naphthalene Sulfonation | Reusable catalyst, reduced acid waste | google.compatsnap.com |

| Microwave-Assisted Synthesis | Sulfonamide Formation | Reduced reaction time, increased yield, often solvent-free | researchgate.net |

| Mechanochemical Synthesis | Sulfonamide Formation | Solvent-free, high efficiency | rsc.org |

| Solid Support Catalysis | Sulfonamide Formation | Easy catalyst separation, potential for reuse | researchgate.net |

Scalable Synthesis and Industrial Relevance Considerations

The initial step, the sulfonation of naphthalene, is typically achieved by reacting it with oleum (fuming sulfuric acid). For industrial-scale production, continuous or semi-continuous processes are often favored to ensure consistent quality and high throughput. One described method involves mixing naphthalene with 20% oleum at a controlled temperature of 20–35 °C, followed by the gradual addition of 65% oleum and more naphthalene. The reaction mixture is then heated to 55 °C for several hours to promote the formation of the desired 1,5-disulfonic acid isomer. orgsyn.org The product can be isolated as the free acid or as its disodium (B8443419) salt. orgsyn.org

The subsequent conversion of naphthalene-1,5-disulfonic acid to 1,5-naphthalenedisulfonyl chloride is a critical step that requires robust and efficient methodologies for large-scale operations. A common laboratory and potentially scalable method involves the reaction of the dried disodium salt of naphthalene-1,5-disulfonic acid with phosphorus pentachloride. orgsyn.org The mixture is heated to facilitate the reaction, and the resulting phosphorus oxychloride is removed under vacuum. The crude 1,5-naphthalenedisulfonyl chloride is then purified by crystallization. orgsyn.org

An alternative, more direct industrial approach for the synthesis of 1,5-naphthalenedisulfonyl chloride involves the reaction of naphthalene with chlorosulfonic acid. google.com To control the reaction and improve the yield of the desired 1,5-isomer, the process can be carried out in a solvent such as liquid sulfur dioxide. google.com This method allows for better temperature control and selective formation of the disulfonyl chloride.

The final step in the scalable synthesis is the amination of 1,5-naphthalenedisulfonyl chloride to produce this compound. This reaction is a classic example of nucleophilic substitution at a sulfonyl group. On an industrial scale, this is typically achieved by reacting the disulfonyl chloride with an excess of aqueous ammonia. The reaction is generally carried out in a suitable solvent system where the disulfonyl chloride has some solubility, and the temperature is controlled to manage the exothermic nature of the reaction. The product, this compound, precipitates from the reaction mixture and can be isolated by filtration and purified by washing and recrystallization. The efficiency and success of this step on a large scale depend on factors such as reaction kinetics, mass transfer, and product isolation techniques. thieme-connect.com

The industrial relevance of this compound and its derivatives is significant. For instance, N,N'-dihalo-1,5-naphthalenedisulfonamides have been utilized in the surface treatment of vulcanized rubber to improve its adhesive properties. google.com This application highlights the role of these compounds in industrial material science. Furthermore, the structural motif of this compound serves as a scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The ability to produce this core structure on a large scale is therefore a key enabler for research and development in these areas.

Table 1: Scalable Synthesis of 1,5-Naphthalenedisulfonic Acid

| Starting Material | Reagent | Temperature | Duration | Yield | Reference |

| Naphthalene | 20% Oleum, then 65% Oleum | 20-35 °C, then 55 °C | 6 hours | ~53% | orgsyn.org |

Table 2: Industrial Synthesis of 1,5-Naphthalenedisulfonyl Chloride

| Starting Material | Reagent | Solvent | Key Conditions | Reference |

| Naphthalene-1,5-disulfonic acid (disodium salt) | Phosphorus pentachloride | None | Heating | orgsyn.org |

| Naphthalene | Chlorosulfonic acid | Liquid sulfur dioxide | Controlled addition | google.com |

Supramolecular Chemistry of 1,5 Naphthalenedisulfonamide and Its Assemblies

Host-Guest Chemistry and Recognition Phenomenanih.govnih.govbeilstein-journals.org

Host-guest chemistry involves the complexation of a "guest" molecule or ion within a "host" molecule, driven by non-covalent forces. researchgate.net The specificity of this interaction forms the basis of molecular recognition.

Anion Binding and Recognition by 1,5-Naphthalenedisulfonamide Hosts

While specific studies detailing this compound as a primary host for anion binding are not extensively documented in the provided results, the fundamental principles of anion recognition by related sulfonamide and amide-containing hosts are well-established. These hosts utilize hydrogen bonding and electrostatic interactions to bind anions. muni.czresearchgate.net The N-H protons of the sulfonamide groups in this compound are sufficiently acidic to act as hydrogen bond donors, a crucial feature for anion recognition. nih.gov The strength and selectivity of anion binding are influenced by factors such as the geometric arrangement of the hydrogen bond donors and the electronic properties of the host molecule. For instance, receptors containing multiple N-H groups can form numerous hydrogen bonds with anions like sulfate (B86663) or phosphate, leading to strong and selective binding. beilstein-journals.org

| Host Type | Interacting Groups | Bound Anions | Key Interactions |

| Sulfonamide-based Hosts | N-H groups | Halides, Oxoanions | Hydrogen Bonding |

| Amide-based Hosts | N-H, C=O groups | Various Anions | Hydrogen Bonding, Dipole-Ion |

| Urea/Thiourea Hosts | N-H groups | Anions | Strong Hydrogen Bonding |

Recognition of Neutral Molecules and Cations

The recognition of neutral molecules by hosts is often driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. libretexts.org The naphthalene (B1677914) core of this compound provides a platform for π-π stacking interactions with aromatic guest molecules. libretexts.org For cation recognition, the oxygen atoms of the sulfonyl groups (S=O) in this compound can act as Lewis basic sites to coordinate with metal cations, although this interaction is generally weaker compared to dedicated cation binders like crown ethers or calixarenes. mdpi.com The efficiency of cation binding can be enhanced by incorporating the sulfonamide into a macrocyclic structure that pre-organizes the binding sites. mdpi.com

| Guest Type | Key Interactions with this compound Scaffold |

| Neutral Aromatic Molecules | π-π Stacking with naphthalene core |

| Metal Cations | Coordination with sulfonyl oxygen atoms |

Chiral Recognition with Modified this compound Scaffolds

For this compound to exhibit chiral recognition, it must be chemically modified to create a chiral environment. nih.gov This can be achieved by introducing chiral auxiliaries or by constructing a scaffold with inherent chirality. nih.gov The resulting chiral host can then differentiate between enantiomers of a chiral guest through diastereomeric interactions. nih.govnih.gov These interactions rely on a precise three-point contact model, where a combination of hydrogen bonds, steric hindrance, and other non-covalent forces leads to a difference in binding affinity for the two enantiomers. nih.gov For example, a chiral receptor can be designed to have specific binding pockets that preferentially accommodate one enantiomer over the other. chemsoc.org.cn

Self-Assembly Processes and Hierarchical Structuresnih.govbeilstein-journals.org

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. conicet.gov.ar this compound, with its combination of hydrogen bonding sites and an aromatic core, is well-suited for forming complex, hierarchical assemblies.

Hydrogen Bonding Networks in this compound Assemblies

The sulfonamide groups (-SO₂NH₂) are potent hydrogen bond donors and acceptors. The N-H protons can form strong hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. nih.gov This directional and specific interaction can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govnih.gov The strength of these hydrogen bonds is a key factor in the thermal stability and crystallinity of the resulting assemblies. nih.gov Computational studies have shown that the hydrogen bonding strength in sulfamides is significant, contributing substantially to the stability of the assembled structures. nih.gov

| Interaction Type | Donor | Acceptor | Resulting Structure |

| N-H···O=S | Sulfonamide N-H | Sulfonamide S=O | Chains, Sheets, Networks |

| Stacking Geometry | Description | Typical Distance (Å) |

| Face-to-Face | Rings are directly superimposed. | ~3.5 |

| Parallel-Displaced | Rings are shifted relative to each other. | 3.3 - 3.8 |

| T-shaped (Edge-to-Face) | The edge of one ring points towards the face of another. | ~5.0 |

Coordination Chemistry and Metal Complexes of 1,5 Naphthalenedisulfonamide Ligands

Design and Synthesis of 1,5-Naphthalenedisulfonamide-Based Ligands

The design of ligands based on this compound would likely involve the modification of the amide nitrogen atoms. N-alkylation or N-arylation could be employed to introduce additional coordinating groups, such as pyridyl, carboxylate, or other functionalities known to bind strongly to metal ions. The synthesis of such derivative ligands would typically start from 1,5-naphthalenedisulfonyl chloride, followed by reaction with a desired primary or secondary amine to form the sulfonamide bonds.

The inherent rigidity of the naphthalene (B1677914) core is an advantageous feature in ligand design, as it can lead to more predictable and well-defined coordination geometries. The spatial separation of the two sulfonamide groups at the 1 and 5 positions makes this molecule a candidate for acting as a bridging ligand, connecting two different metal centers to form polynuclear complexes or extended coordination polymers.

Metal-Ligand Binding Modes and Coordination Geometries

The sulfonamide group (-SO₂NHR) offers several potential binding modes. Coordination can occur through the nitrogen atom or one or both of the oxygen atoms of the sulfonyl group. Deprotonation of the N-H bond would create an anionic ligand, which typically forms stronger bonds with metal centers.

Common coordination geometries for metal complexes involving sulfonamide-type ligands include tetrahedral, square planar, and octahedral arrangements, depending on the coordination number and electronic preferences of the central metal ion. researchgate.net For this compound, its behavior as a bidentate or bridging ligand would be a key factor in determining the final structure of the metal complex. For instance, it could bridge two metal centers, with each sulfonamide group coordinating to a different metal ion.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. Given its ditopic nature, this compound is a prime candidate for the synthesis of such materials. The related 1,5-naphthalenedisulfonate (1,5-NDS) dianion has been shown to interconnect metal ions to form one-dimensional chain structures. rsc.org It is plausible that this compound could perform a similar role.

Should such frameworks be synthesized, their structural characterization would be paramount. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and angles. Powder X-ray diffraction (PXRD) would be used to confirm the phase purity of the bulk material. Other techniques, such as thermogravimetric analysis (TGA), would provide information on the thermal stability of the frameworks. researchgate.net

A key advantage of MOFs is the ability to tune their properties by modifying the organic linker. sapub.org For a hypothetical MOF based on this compound, introducing functional groups onto the naphthalene ring or the amide nitrogen could alter the pore size, shape, and chemical environment within the framework. This could, in turn, influence properties such as gas sorption, catalysis, and guest recognition.

Spin-State Crossover and Magnetism in Metal-1,5-Naphthalenedisulfonamide Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. nih.gov This behavior is highly dependent on the ligand field strength. While there are no reported examples with this compound, the nitrogen and oxygen donor atoms of the sulfonamide group could create a ligand field environment around a metal ion (like Fe(II) or Co(II)) that is suitable for observing SCO. The magnetic properties of such complexes would be investigated using techniques like SQUID magnetometry.

Photoactive and Electroactive Metal Complexes derived from this compound

The naphthalene unit is a well-known chromophore, capable of absorbing and emitting light. Incorporating this unit into a metal complex could lead to photoactive materials with interesting luminescence or photochemical properties. Metal complexes based on naphthalenediimides, for example, have been explored for their photochromic and electrochromic applications. By analogy, complexes of this compound could exhibit ligand-centered or metal-to-ligand charge transfer transitions, making them candidates for applications in sensing, photocatalysis, or light-emitting devices.

Catalytic Applications of 1,5 Naphthalenedisulfonamide Derivatives and Complexes

Organocatalysis Mediated by 1,5-Naphthalenedisulfonamide Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful branch of synthetic chemistry. Within this field, molecules featuring sulfonamide groups have been developed into highly effective catalysts. The this compound scaffold is a promising, albeit underexplored, platform for designing novel organocatalysts, leveraging its inherent symmetry and the electronic properties of the sulfonamide groups.

The protons on the nitrogen atoms of sulfonamides are significantly more acidic than those of simple amides, making them effective hydrogen-bond donors and Brønsted acids. This acidity can be harnessed to activate electrophiles in a variety of organic transformations. While research specifically employing this compound is limited, the principle has been extensively demonstrated with analogous structures, particularly axially chiral binaphthyl-based sulfonimides and sulfonic acids.

For instance, chiral sulfonimides have been shown to be potent Brønsted acid organocatalysts for asymmetric Friedel-Crafts alkylations of indoles with imines, affording high yields and enantioselectivities. mdpi.comnih.gov Similarly, axially chiral naphthalenesulfonic acids, which are structurally related to sulfonamides, have been developed for Brønsted acid catalysis. These catalysts leverage the naphthalene (B1677914) backbone to create a well-defined chiral environment, influencing the stereochemical outcome of reactions.

The catalytic cycle for a generic Brønsted acid-catalyzed reaction involving a sulfonamide is depicted below. The sulfonamide protonates or activates an electrophile (E) through hydrogen bonding, making it more susceptible to nucleophilic attack (by Nu). The chirality of the catalyst backbone directs the approach of the nucleophile, leading to an enantiomerically enriched product.

Table 1: Representative Brønsted Acid-Catalyzed Asymmetric Reactions with Naphthalene-Based Catalysts

| Reaction Type | Catalyst Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Chiral Binaphthyl Sulfonimide | Indoles, Imines | 85-99 | 80-95 |

| Aldol Reaction | Chiral Bis-sulfonimide | Silyl Enol Ethers, Aldehydes | 70-92 | up to 90 |

| Aza Diels-Alder Reaction | Chiral Naphthalenesulfonic Acid | Dienes, Imines | 65-95 | 75-88 |

Data are representative of results found in the literature for analogous catalyst systems.

The this compound scaffold is ideally suited for the design of bifunctional organocatalysts, where the sulfonamide acts in concert with another functional group. researchgate.net This cooperative action can lead to enhanced reactivity and selectivity that is not achievable with monofunctional catalysts. By derivatizing the sulfonamide nitrogens with moieties containing basic sites (e.g., amines, guanidines) or other hydrogen-bond donors, a catalyst can simultaneously activate both the nucleophile and the electrophile.

Cinchona-derived sulfonamides are a prime example of this concept. acs.org In these systems, the sulfonamide group acts as a hydrogen-bond donor to activate an electrophile, while the quinuclidine nitrogen of the cinchona alkaloid acts as a Brønsted base to deprotonate a pronucleophile. This dual activation lowers the energy of the transition state and provides a highly organized chiral environment, leading to excellent enantioselectivity in reactions like conjugate additions and desymmetrizations.

A hypothetical bifunctional catalyst based on this compound could be synthesized by reacting 1,5-naphthalenedisulfonyl chloride with a chiral amine. The resulting catalyst would feature two chiral appendages, creating a C2-symmetric environment. This design could be particularly effective in reactions requiring the coordination of two substrates or two distinct parts of a single substrate.

Metal-1,5-Naphthalenedisulfonamide Complexes in Homogeneous Catalysis

The sulfonamide group is an effective ligand for a wide range of transition metals. The nitrogen atom can coordinate to the metal center, and upon deprotonation, it forms a stable metal-amido bond. The this compound framework allows for the creation of bidentate or tetradentate ligands, which can chelate to a metal center to form stable, well-defined complexes. By introducing chirality into the ligand structure, these complexes can serve as powerful catalysts for asymmetric transformations.

Metal complexes containing sulfonamide ligands have shown activity in various redox reactions. The electronic properties of the ligand, influenced by the substituents on the naphthalene ring and the sulfonamide nitrogen, can tune the redox potential of the metal center.

While specific examples utilizing this compound complexes in catalytic oxidation or reduction are not widely reported, the potential is evident from related systems. For instance, the oxidation of sulfonamide compounds by strong oxidizing agents like ferrate(VI) has been studied, demonstrating the redox activity of the sulfonamide moiety itself. nih.govnih.gov In a catalytic context, metal complexes with redox-active ligands are known to catalyze the oxidation of hydrocarbons and alcohols. mdpi.com A complex of this compound could potentially facilitate such reactions through either a metal-centered redox cycle or a ligand-based redox process, where the naphthalene ring participates in electron transfer.

Transfer hydrogenation is a key reduction reaction where sulfonamide-ligated metal complexes have proven effective. Ruthenium complexes bearing chiral monosulfonamide ligands are highly efficient catalysts for the asymmetric transfer hydrogenation of aromatic ketones, producing chiral alcohols with excellent enantioselectivity. researchtrends.net

The C2-symmetric nature of the this compound scaffold makes it an attractive platform for designing chiral ligands for asymmetric catalysis. By reacting 1,5-naphthalenedisulfonyl chloride with enantiopure amines or amino alcohols, a wide variety of C2-symmetric bis-sulfonamide ligands can be prepared.

These ligands have been successfully employed in asymmetric additions of organozinc reagents to aldehydes. researchtrends.netsemanticscholar.org In these systems, the bis-sulfonamide ligand coordinates to a titanium(IV) isopropoxide precursor, which then undergoes transmetalation with diethylzinc. The resulting chiral titanium complex activates the aldehyde and directs the enantioselective addition of the ethyl group from the zinc reagent. The C2 symmetry of the ligand is crucial for creating a highly ordered and effective chiral pocket around the metal center, which minimizes the number of possible competing transition states and leads to high enantioselectivity.

Table 2: Enantioselective Diethylzinc Addition to Benzaldehyde Catalyzed by a Ti(IV)-Bis-sulfonamide Complex

| Ligand Type | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| C2-Symmetric Bis-sulfonamide | Benzaldehyde | 95 | 98 |

| C2-Symmetric Bis-sulfonamide | 4-Chlorobenzaldehyde | 92 | 97 |

| C2-Symmetric Bis-sulfonamide | 4-Methoxybenzaldehyde | 96 | 95 |

| C2-Symmetric Bis-sulfonamide | Cinnamaldehyde | 88 | 91 |

Data are representative of results obtained with C2-symmetric bis-sulfonamide ligands derived from various chiral backbones.

Advanced Materials Science Applications of 1,5 Naphthalenedisulfonamide Based Systems

Separation and Sensing Technologies

The dual sulfonamide functionalities of 1,5-naphthalenedisulfonamide make it an intriguing candidate for applications in separation and sensing technologies. These groups can impart specific chemical affinities and create opportunities for selective interactions with various molecules and ions.

Membrane Design for Selective Separations

The incorporation of sulfonate groups into polymer backbones is a well-established strategy for creating ion-selective membranes. nih.gov These membranes are crucial for a variety of applications, including water treatment and energy technologies. While direct utilization of this compound in commercial membranes is not widespread, its structural motifs are relevant to the design of advanced separation materials.

Sulfonated polyimides containing 1,5-naphthylene moieties have been synthesized and investigated as potential electrolyte materials for high-temperature polymer electrolyte fuel cells. researchgate.net These materials have demonstrated high proton conductivity, a key requirement for such applications. The rigid naphthalene (B1677914) unit contributes to the thermal and mechanical stability of the membrane, while the sulfonic acid groups facilitate ion transport. Similarly, multi-block copolymer membranes consisting of sulfonated poly(p-phenylene) and naphthalene-containing poly(arylene ether ketone) have been developed for proton exchange membrane water electrolysis, showing enhanced proton selectivity and performance compared to conventional membranes. mdpi.com

In the context of water treatment, nanofiltration membranes with polyamide active layers are commonly used for the removal of divalent ions and organic pollutants. mdpi.com The surface properties of these membranes can be modified to control fouling and improve performance. mdpi.com The introduction of functional groups, such as sulfonamides, could potentially enhance the selectivity and anti-fouling characteristics of these membranes. Furthermore, naphthalene sulfonate-functionalized graphene oxide membranes have been explored as potential electrolytes for PEM fuel cells, indicating the versatility of the naphthalene sulfonate structure in membrane applications. polimi.it

Table 2: Naphthalene-Based Materials in Membrane Applications

| Material | Application | Performance Highlight |

| Sulfonated polyimides with 1,5-naphthylene moieties | High-temperature polymer electrolyte fuel cells | High proton conductivity (0.3 S cm⁻¹) at 120 °C and 100% relative humidity. researchgate.net |

| Naphthalene containing multi-block copolymers | Proton exchange membrane water electrolysis | Higher proton selectivity to hydrogen gas than Nafion 212. mdpi.com |

| Naphthalene sulfonate-functionalized graphene oxide | PEM fuel cells | Potential as proton-conducting membranes. polimi.it |

Chemical Sensors and Biosensors

The development of sensitive and selective chemical sensors and biosensors is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. dntb.gov.uaresearchgate.net While this compound itself has not been extensively employed as a primary sensing element, its structural components are found in various sensor designs.

As mentioned in the section on fluorescent materials, naphthalene derivatives are frequently used in the construction of fluorescent chemosensors for the detection of metal ions. nih.govmdpi.com The sulfonamide groups can act as binding sites for specific analytes, leading to a measurable change in the fluorescence signal upon interaction.

In the field of electrochemical sensors, modified electrodes are often used to enhance sensitivity and selectivity. nih.gov While there are no specific reports on the use of this compound for electrode modification, the general principles of surface functionalization could be applied. For instance, electrodes modified with carbon nanomaterials are often used in the development of biosensors for the detection of pesticides. nih.gov The immobilization of specific recognition elements, such as enzymes or aptamers, onto the electrode surface is a key step in the fabrication of these sensors. nih.gov

Adsorption and Storage of Gases/Pollutants

Porous materials are of great interest for the adsorption and storage of gases, as well as for the removal of pollutants from air and water. Metal-organic frameworks (MOFs), a class of crystalline porous materials, have shown significant promise in these applications due to their high surface areas and tunable pore structures. taylorfrancis.comresearchgate.netgoogle.commdpi.com

A notable development in this area is the use of 1,5-naphthalenedisulfonic acid, the precursor to this compound, as a ligand in the synthesis of MOFs. rsc.org These MOFs, containing Co(II) or Cu(II) metal centers, have been investigated for their proton conductivity and their ability to degrade organic dyes. The presence of the sulfonate groups plays a crucial role in the framework's properties and functionality. This research demonstrates a direct link between a derivative of 1,5-naphthalene and the development of materials for pollutant removal.

In a broader context, polymeric materials are also widely used as adsorbents for the removal of organic pollutants from wastewater. researchgate.net The chemical modification of these polymers with functional groups can enhance their adsorption capacity and selectivity. For example, self-nitrogen-doped nanoporous carbons derived from the polymerization of 1,5-diaminonaphthalene have been shown to be effective in removing toxic dyes from wastewater. mdpi.com This highlights the utility of the 1,5-naphthalene scaffold in creating adsorbent materials. Furthermore, cyclodextrin polymers have been used to coat cotton ropes for the adsorption of cationic pollutants from water. mdpi.com

Theoretical and Computational Studies of 1,5 Naphthalenedisulfonamide

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 1,5-Naphthalenedisulfonamide. DFT calculations can predict a variety of molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and global reactivity descriptors. nih.govsemanticscholar.org

For aryl sulfonamides, DFT studies have shown that the distribution of electron density is significantly influenced by the sulfonyl groups and the aromatic system. nih.gov In this compound, the two electron-withdrawing sulfonamide groups (-SO₂NH₂) would decrease the electron density on the naphthalene (B1677914) core. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

DFT calculations on similar sulfonamide-containing molecules reveal that the HOMO is typically localized on the aromatic ring, while the LUMO may be distributed across the entire molecule, including the sulfonamide groups. plos.org The calculated global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide further insights into the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT (Illustrative) This table is illustrative, based on typical values for related aryl sulfonamides, as specific data for this compound is not available.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical stability and reactivity |

| Dipole Moment | ~ 3-5 D | Polarity and intermolecular interactions |

| Electron Affinity | ~ 1.2 eV | Ability to accept an electron |

| Ionization Potential | ~ 7.5 eV | Energy required to remove an electron |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CCSD(T)), can provide highly accurate predictions of molecular properties, although they are more computationally demanding than DFT. nih.gov

For naphthalene and its derivatives, ab initio calculations have been used to determine precise geometric parameters (bond lengths and angles), vibrational frequencies, and interaction energies with other molecules. nih.govresearchgate.net For this compound, ab initio methods could be employed to:

Accurately determine the three-dimensional structure, including the orientation of the sulfonamide groups relative to the naphthalene plane.

Calculate the vibrational spectra (IR and Raman) to aid in experimental characterization.

Investigate the nature of intermolecular interactions, such as hydrogen bonding involving the -NH₂ and -SO₂ groups.

A study on naphthalene interacting with water and hydrogen sulfide (B99878) using the highly accurate CCSD(T) method revealed interaction energies of approximately -2.9 kcal/mol, highlighting the importance of dispersion and electrostatic forces. nih.gov Similar calculations for this compound would be crucial for understanding its solubility and interactions in different environments.

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the process of self-assembly. nih.gov These simulations model the motions of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

While specific MD studies on the self-assembly of this compound are not available, research on related polysulfamides provides significant insights. nih.govacs.org Polysulfamides are polymers containing repeating sulfamide (B24259) units, which can self-assemble into ordered structures driven primarily by hydrogen bonding between the sulfamide groups. nih.gov MD simulations of these systems have shown that the polymer backbone's structure, including the bulkiness and length of repeating units, plays a critical role in the extent of ordering. acs.org

For this compound, the presence of two sulfonamide groups allows for the formation of extensive hydrogen bond networks. The rigid naphthalene core would act as a structural scaffold. MD simulations could predict how these molecules arrange in solution or in the solid state. Key factors driving the self-assembly would be:

Hydrogen Bonding: The -NH₂ protons acting as donors and the sulfonyl oxygens acting as acceptors.

π-π Stacking: Favorable interactions between the aromatic naphthalene rings.

Van der Waals Forces: General attractive forces between molecules.

Simulations could reveal the formation of various supramolecular structures, such as sheets, ribbons, or porous networks, depending on the conditions. researchgate.net166.62.7rsc.org

Table 2: Key Parameters in MD Simulations of Sulfonamide Self-Assembly Based on findings from polysulfamide studies. nih.govacs.org

| Parameter | Role in Self-Assembly | Predicted Influence for this compound |

| Hydrogen Bond Strength | Primary driving force for aggregation and ordering. nih.gov | Strong directional interactions leading to ordered arrays. |

| π-π Stacking Energy | Contributes to the stability of assemblies of aromatic molecules. | Naphthalene cores will stack, promoting layered structures. |

| Solvent Environment | The polarity of the solvent affects the strength of hydrogen bonds and hydrophobic interactions. | Polar solvents may disrupt H-bonds; nonpolar solvents may promote aggregation. |

| Temperature | Influences molecular motion and the stability of non-covalent interactions. | Higher temperatures can disrupt ordered self-assembled structures. |

Computational Studies of Host-Guest Interactions and Binding Energies

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. thno.orgnih.gov Computational methods are essential for predicting the stability and structure of these complexes, often by calculating the binding free energy.

The naphthalene moiety is a common component in host molecules due to its rigid structure and ability to engage in π-π stacking. rsc.org While this compound itself is not typically considered a host, its derivatives could be incorporated into larger macrocyclic structures. A water-soluble naphthalene-based macrocycle has been synthesized and shown to bind cationic guests with high association constants (10⁶–10⁷ M⁻¹), acting as a molecular clip. rsc.org

Computational studies, often combining molecular docking with MD simulations and free energy calculation methods (like MM/PBSA or thermodynamic integration), can provide detailed insights into:

The preferred binding pose of a guest within a host.

The key intermolecular interactions (hydrogen bonds, van der Waals, electrostatic) stabilizing the complex.

The binding affinity (ΔG_bind), which can be decomposed into enthalpic and entropic contributions. nih.gov

For a hypothetical host system containing the this compound unit, the sulfonamide groups could provide hydrogen bonding sites to complement the π-stacking capabilities of the naphthalene core, potentially leading to selective binding of specific guest molecules.

Table 3: Illustrative Binding Energy Calculation for a Host-Guest Complex This table presents a typical breakdown of binding energy components from a computational study.

| Energy Component | Typical Contribution (kcal/mol) | Description |

| Van der Waals Energy | -20 to -40 | Favorable shape complementarity and dispersion forces. |

| Electrostatic Energy | -10 to +10 | Favorable (opposite charges) or unfavorable (like charges) electrostatic interactions. |

| Polar Solvation Energy | +20 to +50 | Unfavorable energy change from removing polar surfaces from water. |

| Nonpolar Solvation Energy | -2 to -5 | Favorable energy change from burying nonpolar surfaces. |

| Binding Free Energy (ΔG_bind) | -5 to -15 | Overall stability of the host-guest complex. |

Ligand Field Theory and Electronic Transitions in Metal Complexes

Ligand Field Theory (LFT) is an application of molecular orbital theory that describes the electronic structure of transition metal coordination complexes. wikipedia.org It explains how the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbital energies. ijrpr.com This splitting is responsible for many of the characteristic properties of transition metal complexes, including their colors, magnetic properties, and reactivity. wikipedia.orgijrpr.com

This compound can act as a ligand, coordinating to a metal center through the nitrogen atoms of the sulfonamide groups or potentially the oxygen atoms. The nature of the coordination would influence the "ligand field strength" and the resulting d-orbital splitting pattern (Δ). The geometry of the complex (e.g., octahedral, tetrahedral, square planar) is a critical factor determining the specific pattern of d-orbital energies. youtube.com

The color of transition metal complexes arises from electronic transitions between the split d-orbitals (d-d transitions). wikipedia.org The energy of the absorbed light corresponds to the ligand field splitting energy (Δ). By analyzing the absorption spectrum, one can gain information about the electronic structure of the complex. While no specific metal complexes of this compound are detailed in the literature, LFT provides the theoretical framework to predict their properties. The sulfonamide group is generally considered a weak-field ligand, which would typically result in high-spin complexes with smaller Δ values.

Table 4: General d-Orbital Splitting in Different Ligand Fields

| Geometry | High Energy Orbitals | Low Energy Orbitals | Splitting Energy (Δ) |

| Octahedral | e_g (d_z², d_x²-y²) | t_2g (d_xy, d_xz, d_yz) | Δ_o |

| Tetrahedral | t_2 (d_xy, d_xz, d_yz) | e (d_z², d_x²-y²) | Δ_t (≈ 4/9 Δ_o) |

| Square Planar | d_x²-y² | d_xy, d_z², (d_xz, d_yz) | Complex splitting pattern |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. wikipedia.orgnih.gov QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a given effect. bio-hpc.eu

QSAR studies have been extensively performed on various classes of sulfonamides due to their broad range of biological activities, including antibacterial and anticancer properties. nih.gov These studies typically involve calculating a large number of molecular descriptors (e.g., steric, electronic, hydrophobic, and topological) for a set of related compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com

For a series of hypothetical bioactive derivatives of this compound, a QSAR study could identify key structural requirements for activity. For example, a model might reveal that activity is positively correlated with the hydrophobicity of a substituent at a certain position and negatively correlated with its steric bulk. Such models provide valuable guidance for the rational design of more potent and selective compounds.

Table 5: Example of a QSAR Model for Biological Activity This table is a generalized example based on published QSAR studies of bioactive sulfonamides. nih.govresearchgate.net

| Model Equation | pIC₅₀ = 0.45 * AlogP - 0.12 * MW + 0.85 * (H-bond Donors) + 2.5 |

| Descriptor | Significance |

| AlogP (Log of Partition Coefficient) | A measure of hydrophobicity. A positive coefficient suggests higher activity with increased hydrophobicity. |

| MW (Molecular Weight) | A measure of molecular size. A negative coefficient suggests that smaller molecules are more active. |

| H-bond Donors | The number of hydrogen bond donors. A positive coefficient indicates that H-bonding is important for activity. |

| Statistical Parameters | |

| R² (Coefficient of Determination) | > 0.7 (indicates a good fit of the model to the data) |

| Q² (Cross-validated R²) | > 0.5 (indicates good predictive power of the model) |

Structure-Property Relationships for Material Performance

There is a notable absence of specific theoretical and computational studies focusing on the structure-property relationships of this compound for material performance in the public domain. General principles of materials science suggest that the rigid naphthalene core and the polar sulfonamide groups would influence properties such as thermal stability, solubility, and intermolecular interactions. The symmetrical nature of the 1,5-substitution could impart a degree of order in the solid state, potentially leading to interesting crystalline structures. However, without specific computational models and simulations, any discussion on its potential as a material remains speculative.

Table 1: Hypothetical Data on Structure-Property Relationships for Material Performance of this compound

| Property | Predicted Influence of Structural Features |

| Thermal Stability | The aromatic naphthalene core is expected to confer high thermal stability. |

| Solubility | The polar sulfonamide groups may enhance solubility in polar solvents. |

| Crystal Packing | The symmetrical arrangement of sulfonamide groups could facilitate ordered crystal packing. |

| Electronic Properties | The interplay between the electron-withdrawing sulfonamide groups and the aromatic system likely influences the HOMO-LUMO gap. |

Note: The data in this table is based on general chemical principles and is not derived from specific computational studies on this compound due to the lack of available research.

Structure-Reactivity Relationships in Catalysis

Similarly, detailed theoretical and computational investigations into the structure-reactivity relationships of this compound in catalysis are not prominently featured in the scientific literature. The sulfonamide moieties possess potential coordination sites for metal ions, suggesting that the compound could act as a ligand in catalysis. The electronic properties of the naphthalene ring system, as influenced by the sulfonamide groups, would play a critical role in its catalytic activity. Computational studies could, in principle, elucidate reaction mechanisms, transition state energies, and the role of the compound as a catalyst or ligand. However, such specific studies on this compound are not currently available.

Table 2: Postulated Data on Structure-Reactivity Relationships in Catalysis for this compound

| Catalytic Aspect | Potential Role of Structural Features |

| Ligand Coordination | The nitrogen and oxygen atoms of the sulfonamide groups could serve as coordination sites for metal catalysts. |

| Electronic Effects | The electron-withdrawing nature of the sulfonamide groups can modulate the electron density of a coordinated metal center. |

| Steric Hindrance | The bulky naphthalene backbone might influence the substrate accessibility to the catalytic center. |

| Reaction Mechanism | Theoretical calculations would be necessary to predict the favored reaction pathways and activation energies. |

Note: The information presented in this table is speculative and based on the general behavior of related compounds. It is not based on specific computational research for this compound due to a lack of available studies.

Analytical and Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights in 1,5 Naphthalenedisulfonamide Research

Advanced Crystallographic Analysis for Supramolecular Architectures

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into the supramolecular architectures formed by molecules like 1,5-Naphthalenedisulfonamide.

Single-Crystal X-ray Diffraction of Host-Guest Complexes

No specific data from single-crystal X-ray diffraction studies of host-guest complexes involving this compound were found in the available literature.

Powder X-ray Diffraction for Self-Assembled Materials

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the structure of polycrystalline or powdered samples. In the context of this compound, PXRD could be used to characterize the bulk properties of self-assembled materials. While it does not provide the atomic-level detail of SC-XRD, PXRD is crucial for identifying crystalline phases, determining the degree of crystallinity, and monitoring structural changes upon guest inclusion or in response to external stimuli.

No specific data from powder X-ray diffraction studies on the self-assembly of this compound were found in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for studying molecular structure, dynamics, and interactions in both solution and the solid state.

Solution-State NMR for Host-Guest Binding Constants

Solution-state NMR is widely used to study the formation and properties of host-guest complexes in solution. By monitoring changes in the chemical shifts, coupling constants, or relaxation times of the host or guest nuclei upon complexation, it is possible to gain insights into the binding event. Titration experiments, where the concentration of one component is systematically varied, allow for the determination of binding constants (Ka), providing a quantitative measure of the strength of the host-guest interaction.

No specific data on the determination of host-guest binding constants for this compound using solution-state NMR were found in the available literature.

Solid-State NMR for Supramolecular Assemblies

Solid-state NMR (ssNMR) is a key technique for the characterization of solid materials that are not amenable to single-crystal X-ray diffraction, such as amorphous or poorly crystalline self-assembled systems. For supramolecular assemblies of this compound, ssNMR could provide information on the local environment of atoms, molecular conformation, and intermolecular packing. Techniques such as cross-polarization magic-angle spinning (CP-MAS) can enhance the signal of less abundant nuclei and provide valuable structural information.

No specific data from solid-state NMR studies of supramolecular assemblies of this compound were found in the available literature.

Mass Spectrometry for Complex Formation and Reaction Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the formation of supramolecular complexes and for detecting transient reaction intermediates.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that allow for the gentle transfer of non-covalent complexes from solution to the gas phase, enabling the determination of their stoichiometry and composition. Tandem mass spectrometry (MS/MS) can be used to fragment the complexes, providing further insights into their connectivity and the nature of the intermolecular interactions.

No specific data from mass spectrometry studies on the complex formation or reaction intermediates of this compound were found in the available literature.

Advanced Optical Spectroscopy for Photophysical Property Probing

Optical spectroscopy provides profound insights into the electronic properties and potential applications of this compound-based systems, particularly in the development of fluorescent sensors and chiral materials.

UV-Vis absorption and fluorescence spectroscopy are fundamental tools for investigating the photophysical behavior of molecules containing the naphthalene (B1677914) chromophore. The electronic absorption and emission spectra of naphthalimide derivatives, which are structurally related to naphthalenedisulfonamides, are known to be sensitive to the polarity of their surrounding environment. researchgate.netmdpi.com This sensitivity makes them excellent candidates for fluorescent sensors.

In the design of fluorescent sensors, the 1,5-naphthalene moiety can act as the signaling unit, while attached receptor fragments interact with specific analytes, leading to a change in the fluorescence output. semanticscholar.orgnih.gov For instance, many naphthalimide-based sensors operate on a photoinduced electron transfer (PET) mechanism. In the absence of an analyte, the fluorescence is often quenched; upon binding, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity ("turn-on" sensing). nih.gov

Research on naphthalimide derivatives demonstrates that their quantum efficiency is highly dependent on solvent polarity. In polar solvents, the quantum yield is often low, but it can be significantly enhanced in non-polar media, a characteristic feature of PET sensors. semanticscholar.orgnih.gov The sensing capability of these systems has been demonstrated for various analytes, including metal ions and protons (pH sensing). nih.gov The titration of a sensor solution with a target analyte typically results in a progressive increase or decrease in the fluorescence emission intensity, allowing for quantitative detection.

Table 1: Photophysical Properties of Representative Naphthalene-Based Fluorescent Probes in Different Solvents

| Compound/Probe | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Naphthalimide Derivative 1 | 1-Butanol | 338 | 375 | Not specified | researchgate.net |

| Naphthalimide Derivative 1 | DMSO | 340 | 378 | Not specified | researchgate.net |

| Naphthalimide Derivative M1 | Acetonitrile | Not specified | Not specified | 0.05 | nih.gov |

| Naphthalimide Derivative M1 | Dioxane | Not specified | Not specified | 0.40 | nih.gov |

| Naphthalimide Derivative M2 | Acetonitrile | Not specified | Not specified | 0.08 | nih.gov |

Note: The data presented are for naphthalimide derivatives, which serve as illustrative examples of the photophysical principles applicable to naphthalene-based fluorophores.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and supramolecular structures. nih.gov While this compound is an achiral molecule, it can be used as a building block in larger, chiral systems. When derivatized with chiral entities or incorporated into a chiral self-assembly, the naphthalene chromophore becomes a sensitive probe for CD measurements.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the stereochemistry and conformation of chiral molecules. It is particularly valuable for monitoring self-assembly processes that lead to the formation of chiral supramolecular architectures. nih.gov The induction of a CD signal in a system containing a naphthalene-based unit can confirm the transfer of chirality from a molecular component to a larger, organized assembly. This technique allows for the investigation of chiral recognition phenomena and the structural elucidation of the resulting complexes. Advances in the field have shown that collective resonances arising from the assembly of chiral nanoparticles can create a strong and uniform chiral near-field, significantly enhancing the modulation of the CD signal for enantioselective sensing. nih.gov

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and, crucially, the nature of intermolecular interactions such as hydrogen bonding. arxiv.org For this compound, these techniques are essential for probing the N-H and S=O groups of the sulfonamide moieties.

Hydrogen bonding plays a critical role in determining the crystal packing, self-assembly behavior, and interaction of sulfonamides with biological targets. The formation of a hydrogen bond (e.g., N-H···O) typically leads to characteristic shifts in vibrational frequencies. mdpi.com Specifically, the N-H stretching frequency often shows a red shift (a decrease in wavenumber) and band broadening upon hydrogen bond formation. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is highly sensitive to polar functional groups and is particularly effective for studying the stretching and bending vibrations of N-H, S=O, and C-H bonds. Changes in the position and shape of the N-H stretching band (typically in the 3100-3500 cm⁻¹ region) are direct indicators of hydrogen bonding involvement. nih.gov

Raman Spectroscopy : Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique. It is particularly sensitive to symmetric vibrations and bonds within non-polar environments. The symmetric and asymmetric stretching modes of the SO₂ group (typically found between 1100 and 1400 cm⁻¹) can be clearly observed and their frequencies are influenced by the local molecular environment and hydrogen bonding. nih.gov

By analyzing the vibrational spectra, researchers can confirm the presence of specific hydrogen bonding patterns, differentiate between intra- and intermolecular bonds, and gain a deeper understanding of the structural organization of this compound in various states. nih.gov

Table 2: Typical Vibrational Frequency Ranges for Functional Groups in Aromatic Sulfonamides

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |

|---|---|---|---|---|

| N-H Stretch | -SO₂NH- | 3100 - 3500 | Position is highly sensitive to hydrogen bonding (shifts to lower wavenumbers). | nih.gov |

| Asymmetric SO₂ Stretch | -SO₂NH- | 1300 - 1370 | Strong intensity in IR. | nih.gov |

| Symmetric SO₂ Stretch | -SO₂NH- | 1140 - 1180 | Strong intensity in IR. | nih.gov |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | nih.gov |

Electron Microscopy (TEM, SEM) for Morphological Characterization of Self-Assemblies

When derivatives of this compound engage in self-assembly, forming larger, ordered nanostructures, electron microscopy techniques are vital for visualizing their morphology. researchgate.net

Transmission Electron Microscopy (TEM) : TEM provides high-resolution, two-dimensional projection images of nanostructures. To perform TEM, a sample solution is typically drop-cast onto a support grid and dried. researchgate.net The electron beam passes through the sample, allowing for the visualization of internal structure and the determination of features like the width of nanofibers, the shape of aggregates, and the presence of ordered arrays. researchgate.netmdpi.com Cryogenic TEM (cryo-TEM) can also be used to observe the structures in a near-native, vitrified state, preserving the solvated morphology. researchgate.net

Scanning Electron Microscopy (SEM) : SEM is used to image the surface topography of materials. mdpi.com An electron beam scans across the surface of a bulk sample or a dried film, generating images that reveal three-dimensional information about the shape, size, and texture of the self-assembled structures. mdpi.commdpi.com SEM is particularly useful for characterizing larger-scale features, such as the network formation in gels or the morphology of crystalline materials. Studies on related self-assembling squaramide–naphthalimide conjugates have used SEM to reveal significant differences in material morphology based on minor structural changes, such as the position of a functional group. mdpi.com

Together, TEM and SEM provide complementary information that is essential for understanding the relationship between molecular design and the resulting macroscopic properties of self-assembled materials derived from the this compound scaffold. researchgate.net

Future Directions and Research Opportunities for 1,5 Naphthalenedisulfonamide

Integration into Multifunctional Material Systems

The development of multifunctional materials, which combine several distinct properties within a single system, is a key area of materials science. The structure of 1,5-Naphthalenedisulfonamide offers several avenues for its incorporation into such materials.

Future research could focus on the synthesis of polymers and co-polymers incorporating the this compound moiety. These polymers could exhibit a unique combination of properties, including thermal stability, specific optical behavior, and tailored mechanical characteristics. The sulfonamide groups can act as versatile handles for further functionalization, allowing for the attachment of other chemical groups to impart additional functionalities such as photochromism, conductivity, or biological activity.

Another promising direction is the use of this compound as a building block for metal-organic frameworks (MOFs). While research in this specific area is nascent, the coordination capability of the sulfonamide groups with metal ions could lead to the formation of porous structures with applications in gas storage, separation, and sensing. The naphthalene (B1677914) unit can also contribute to the framework's properties through π-π stacking interactions, influencing the material's electronic and adsorption characteristics.

Table 1: Potential Multifunctional Material Systems Incorporating this compound

| Material System | Potential Functionalities | Research Focus |

| Polymers/Co-polymers | Thermal Stability, Photoluminescence, Mechanical Strength, Biocompatibility | Synthesis of novel monomers and polymerization strategies. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Sensing, Drug Delivery | Exploration of coordination chemistry with various metal ions. |

| Functionalized Nanoparticles | Targeted Drug Delivery, Bioimaging, Sensing | Surface modification of nanoparticles with this compound derivatives. |

| Hybrid Materials | Enhanced Mechanical and Thermal Properties, Conductivity | Combination with other materials like graphene or carbon nanotubes. |

Application in Advanced Supramolecular Devices

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to the design of advanced molecular devices. The ability of this compound to participate in hydrogen bonding and π-π stacking makes it an attractive candidate for the construction of complex supramolecular assemblies.

Future research is anticipated to explore the self-assembly of this compound derivatives into well-defined nanostructures such as nanotubes, nanofibers, and vesicles. These structures could find applications in areas like molecular electronics, sensing, and controlled release systems. The design of molecules with specific recognition sites could lead to the development of sensors for anions, cations, or neutral molecules. The change in fluorescence or other spectroscopic signals upon binding of a guest molecule could be the basis for the sensing mechanism.

The principles of molecular recognition and self-assembly can also be harnessed to create "smart" materials that respond to external stimuli such as light, temperature, or pH. By incorporating photoresponsive or pH-sensitive groups into the this compound structure, it may be possible to create materials that change their shape, color, or other properties on demand.

Exploration of Novel Catalytic Pathways

The sulfonamide groups in this compound can act as ligands for transition metal ions, opening up possibilities for its use in catalysis. While this area remains largely unexplored for this specific compound, analogies with other sulfonamide-containing ligands suggest significant potential.

Future research could focus on the synthesis and characterization of metal complexes of this compound and their evaluation as catalysts in a variety of organic transformations. The rigid naphthalene backbone can provide a well-defined steric environment around the metal center, which could be beneficial for achieving high selectivity in catalytic reactions. The electronic properties of the naphthalene ring can also influence the reactivity of the metal center.

One area of particular interest is asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. By designing chiral derivatives of this compound, it may be possible to develop catalysts for enantioselective reactions, which are of great importance in the pharmaceutical and fine chemical industries.

Harnessing Computational Design for Enhanced Performance

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules and materials with desired properties. These methods can be used to predict the structure, properties, and reactivity of this compound derivatives before they are synthesized in the laboratory, thus saving time and resources.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, molecular orbitals, and spectroscopic properties of this compound and its derivatives. This information can be used to understand its behavior in different environments and to predict its potential for various applications. For example, computational studies can help in designing molecules with specific absorption and emission properties for use in optical devices.

Molecular dynamics simulations can be used to study the self-assembly of this compound derivatives in solution and to understand the factors that govern the formation of different supramolecular structures. This knowledge can guide the design of molecules that self-assemble into desired architectures for specific applications.

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, charge distribution, spectroscopic properties |

| Molecular Dynamics (MD) | Simulation of self-assembly | Aggregation behavior, stability of supramolecular structures |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Potential therapeutic applications |

| Virtual Screening | Identification of binding partners | Design of sensors and catalysts |

Sustainability and Circular Economy Perspectives in Research

As the chemical industry moves towards more sustainable practices, it is crucial to consider the entire life cycle of a chemical compound, from its synthesis to its end-of-life. Future research on this compound should incorporate principles of green chemistry and the circular economy.

This includes the development of more environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste generation. The use of renewable feedstocks and catalytic methods should be prioritized.

Furthermore, research into the biodegradability and recyclability of materials based on this compound will be essential. For polymeric materials, the design of polymers that can be easily depolymerized back to their monomers would be a significant step towards a circular economy. Life cycle assessment (LCA) studies can be used to evaluate the environmental impact of different production and recycling scenarios and to identify the most sustainable options. researchgate.net

The exploration of biodegradable polymers incorporating the this compound unit could also be a promising avenue, particularly for applications where end-of-life recycling is challenging. tudelft.nlsemanticscholar.org

Q & A

Q. What are the established synthetic routes for 1,5-naphthalenedisulfonic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : The primary synthesis involves sulfonation of naphthalene using concentrated sulfuric acid at elevated temperatures (150–200°C). Reaction duration and stoichiometric ratios of sulfuric acid to naphthalene are critical: excess acid favors disulfonation, while shorter reaction times may yield monosulfonated byproducts . Post-synthesis purification typically includes neutralization with sodium hydroxide to isolate the disodium salt, followed by recrystallization. Purity (>97%) is confirmed via HPLC, as described in reagent-grade protocols .

Q. Which analytical techniques are most effective for characterizing 1,5-naphthalenedisulfonic acid and its derivatives?

- Methodological Answer :

- Spectroscopy : UV-Vis and FTIR verify sulfonic acid group presence (S=O stretching at ~1180–1250 cm⁻¹) and aromatic backbone integrity .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while ion chromatography quantifies sulfonate counterions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (288.30 g/mol) and detects impurities like monosulfonated analogs .

Q. What are the best practices for handling and storing 1,5-naphthalenedisulfonic acid to ensure stability?